molecular formula C12H15NOS B2984296 N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide CAS No. 2411178-52-2

N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide

Cat. No. B2984296
CAS RN: 2411178-52-2
M. Wt: 221.32
InChI Key: PQMJYZAJEZBOHG-SECBINFHSA-N
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Description

N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential application as a therapeutic drug. This compound is also known as NSC-741909 and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide is not fully understood. However, research has shown that this compound can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, NSC-741909 can alter the expression of genes involved in cancer cell growth, leading to the inhibition of cancer cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. Research has shown that this compound can induce cell cycle arrest and inhibit angiogenesis, the process by which new blood vessels are formed. NSC-741909 has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC activity, making it a useful tool for studying the role of HDACs in gene expression. However, one limitation of using NSC-741909 in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide. One area of focus is the development of more soluble analogs of this compound, which would make it easier to work with in lab experiments. Additionally, research could focus on the use of NSC-741909 in combination with other anti-cancer drugs to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide involves the reaction of 4-methylthiophenol with (R)-1-chloro-2-propanol to form (R)-1-(4-methylsulfanylphenyl)propan-2-ol. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.

Scientific Research Applications

N-[(1R)-1-(4-Methylsulfanylphenyl)ethyl]prop-2-enamide has been studied extensively for its potential application as a therapeutic drug. Research has shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. Additionally, NSC-741909 has been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[(1R)-1-(4-methylsulfanylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-4-12(14)13-9(2)10-5-7-11(15-3)8-6-10/h4-9H,1H2,2-3H3,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMJYZAJEZBOHG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SC)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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